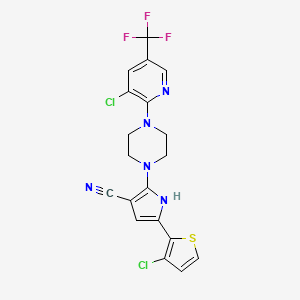
5-(3-Chloro-2-thienyl)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3-Chloro-2-thienyl)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C19H14Cl2F3N5S and its molecular weight is 472.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(3-Chloro-2-thienyl)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-1H-pyrrole-3-carbonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a pyrrole core substituted with various functional groups, which are critical for its biological activity.
Research indicates that this compound may act as an inhibitor of specific kinases involved in cell signaling pathways. Kinases play a crucial role in regulating various cellular processes, including proliferation and apoptosis. The presence of chlorinated and trifluoromethyl groups suggests enhanced lipophilicity, which may facilitate better membrane permeability and bioavailability.
Anticancer Properties
Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives with comparable structures have shown significant inhibition of cancer cell lines:
- Cell Lines Tested :
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-(3-Chloro-2-thienyl)-... | 1.9 | HCT-116 |
| Similar Compound A | 2.3 | MCF-7 |
These findings suggest that the compound may exhibit promising anticancer activity, warranting further investigation into its efficacy and safety profiles.
Inhibition of Kinases
The compound's ability to inhibit kinases has been explored through various assays. For example, a study on related compounds demonstrated effective inhibition of the MEK1/2 pathways, which are often upregulated in cancers:
- Inhibition Concentrations :
- Effective at concentrations as low as 0.3 µM in acute leukemia models.
This highlights the potential for developing targeted therapies based on this compound's structure.
Study 1: In Vitro Analysis
A recent study evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated:
- Mechanism : Induction of apoptosis via activation of caspase pathways.
- Results : Significant reduction in cell viability at concentrations above 1 µM.
Study 2: In Vivo Efficacy
In vivo studies using mouse models have shown that administration of the compound leads to:
- Tumor Growth Inhibition : Notable reduction in tumor size after treatment with dosages ranging from 10 to 50 mg/kg.
- Toxicity Assessment : Minimal side effects observed at therapeutic doses, indicating a favorable safety profile.
Eigenschaften
IUPAC Name |
5-(3-chlorothiophen-2-yl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F3N5S/c20-13-1-6-30-16(13)15-7-11(9-25)17(27-15)28-2-4-29(5-3-28)18-14(21)8-12(10-26-18)19(22,23)24/h1,6-8,10,27H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVWBQDEXMGDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(N2)C3=C(C=CS3)Cl)C#N)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














